A-Cembrenediol
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of alpha-cembrenediol displays a remarkable 14-membered macrocyclic framework characteristic of cembrane diterpenoids. The compound possesses the systematic chemical name (1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol, which precisely defines its stereochemical configuration and geometric isomerism. The macrocyclic structure contains three double bonds positioned at specific locations within the ring system, creating a complex three-dimensional conformation that significantly influences its biological activity and chemical reactivity.
The stereochemical configuration of alphthis compound involves multiple chiral centers that determine its absolute configuration. The compound exhibits specific stereochemistry at carbon positions 1, 4, 6, and 12, with the absolute configuration designated as 1S, 4S, 6R, and 12S respectively. This precise stereochemical arrangement contributes to the compound's unique biological properties and distinguishes it from other cembranoid derivatives. The presence of two hydroxyl groups at positions 4 and 6 creates additional complexity in the molecular architecture, with these functional groups adopting specific orientations that facilitate intramolecular and intermolecular interactions.
The conformational analysis reveals that alphthis compound adopts a stable macrocyclic conformation that minimizes steric strain while maximizing favorable interactions between functional groups. The 14-membered ring system displays considerable flexibility, allowing for multiple conformational states that can be accessed under different conditions. The three double bonds within the macrocycle contribute to the overall rigidity of the structure while maintaining sufficient flexibility for biological recognition processes.
The molecular geometry of alphthis compound has been extensively studied using computational methods, revealing that the compound preferentially adopts conformations that position the hydroxyl groups in orientations favorable for hydrogen bonding interactions. These conformational preferences significantly influence the compound's solubility characteristics, biological activity, and chemical reactivity patterns. The spatial arrangement of the isopropyl group at position 12 further contributes to the overall three-dimensional structure, creating a distinctive molecular shape that facilitates specific protein-ligand interactions.
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13+/t18-,19+,20-/m1/s1 |
InChI Key |
RIVKDDXPCFBMOV-PTDQARIVSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Synonyms |
4R-cembranoid cembra-2,7,11-triene-4,6-diol |
Origin of Product |
United States |
Preparation Methods
Semisynthetic Derivatization at the C-6 Position
Chemical modifications of α-CBD frequently target the C-6 hydroxyl group to enhance solubility or bioactivity. A seminal approach involves esterification using acid anhydrides or isocyanates under mild conditions. For example, refluxing α-CBD with benzyl isocyanate in toluene catalyzed by triethylamine yields C-6 carbamate derivatives (e.g., compound 19 ) with 72–85% efficiency. Similarly, acyl derivatives (e.g., 22–28 ) are synthesized via reactions with acid anhydrides in pyridine, achieving yields of 65–90% depending on the acyl group’s steric bulk.
Table 1: Representative C-6 Ester Derivatives of α-Cembrenediol
| Derivative | Reagent | Catalyst | Yield (%) | Biological Activity (IC₅₀) |
|---|---|---|---|---|
| 19 | Benzyl isocyanate | Triethylamine | 85 | 1.2 μM (c-Met inhibition) |
| 22 | Acetic anhydride | Pyridine | 90 | 4.5 μM (PC-3M antiproliferation) |
| 25 | Palmitoyl chloride | DMAP | 68 | 15.3 μM (VEGFR2 suppression) |
Glycosylation for Enhanced Solubility
To address α-CBD’s poor aqueous solubility, glycosylation strategies have been developed. Pyranosyl bromides serve as glycosyl donors in the presence of silver silicate catalysts, generating α-D-glucopyranoside derivatives (e.g., 65–69 ). These derivatives exhibit 10–50-fold higher solubility in polar solvents while retaining antitumor activity. For instance, compound 65 demonstrates a solubility of 12 mg/mL in water compared to 0.2 mg/mL for unmodified α-CBD.
Epoxidation and Halogenation
Epoxidation of α-CBD’s Δ¹¹,¹² double bond using selenium dioxide (SeO₂) and hydrogen peroxide produces 11,12-epoxide analogs (e.g., 54 and 55 ) with stereoselectivity. Halogenation at the C-10 position via N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) yields brominated (60 ) and chlorinated (61 ) derivatives, respectively, which show enhanced antimicrobial activity.
Biotransformation Methods
Fungal Biocatalysis
Microorganisms such as Mucor ramannianus ATCC 9628 and Cunninghamella elegans ATCC 7929 selectively epoxidize α-CBD at the C-11,12 position, producing 54 with >90% regioselectivity. Scale-up fermentations using M. ramannianus achieve conversions of 70–80% within 72 hours, offering a green alternative to chemical epoxidation.
Bacterial Hydroxylation
Symbiotic Bacillus species isolated from marine sponges catalyze hydroxylation at the C-10 and C-13 positions. Bacillus sp. NC5 converts α-CBD to trihydroxylated metabolites (83–85 ) with 60% yield, while Bacillus sp. NK7 produces C-12 hydroxylated derivative 87 . These products exhibit improved neuroprotective effects compared to the parent compound.
Table 2: Key Biotransformation Products of α-Cembrenediol
| Organism | Product | Modification Site | Yield (%) | Bioactivity Enhancement |
|---|---|---|---|---|
| M. ramannianus ATCC 9628 | 54 | C-11,12 epoxide | 78 | Antitumor (IC₅₀: 0.8 μM) |
| Bacillus sp. NC5 | 83 | C-10 hydroxyl | 60 | Neuroprotection (EC₅₀: 5 μM) |
| C. elegans ATCC 7929 | 82 | C-11,12 epoxide | 82 | Antifungal (MIC: 8 μg/mL) |
Structural Modifications and Pharmacological Implications
Carbamate and Thiocyanate Derivatives
C-6 carbamates (e.g., 19–21 ) demonstrate potent c-Met kinase inhibition, with IC₅₀ values as low as 1.2 μM in MDA-MB-231 breast cancer cells. Thiocyanate derivatives (e.g., 58 ) synthesized via NH₄SCN/SbCl₃ treatment exhibit dual antifungal and antiproliferative activities, highlighting the versatility of α-CBD’s scaffold.
Oxidation and Rearrangement Products
Chromium trioxide (CrO₃)-mediated oxidation of α-CBD generates keto derivatives (e.g., 62 ), which undergo further reactions with Lawesson’s reagent to form thioesters (63–64 ). These derivatives modulate apoptotic pathways in HepG2 cells, with 63 inducing S-phase cell cycle arrest at 10 μM .
Chemical Reactions Analysis
Types of Reactions
A-Cembrenediol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of cembrene with chromium trioxide in aqueous acetone results in the formation of hydroxylated products at the C4 double bond .
Common Reagents and Conditions
Common reagents used in the reactions of cembra-2,7,11-triene-4,6-diol include iodides for alkylation, methylmagnesium iodide for Grignard reactions, and chromium trioxide for oxidation. Reaction conditions typically involve mild temperatures and specific solvents to ensure selective transformations.
Major Products
The major products formed from the reactions of cembra-2,7,11-triene-4,6-diol include various hydroxylated derivatives and cyclized compounds, such as thunbergols .
Scientific Research Applications
A-Cembrenediol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of new materials and as a bioactive compound in agricultural products.
Mechanism of Action
The mechanism of action of cembra-2,7,11-triene-4,6-diol involves its interaction with specific molecular targets and pathways. For instance, in tobacco, it is biosynthesized via the 2-C-methyl-D-erythritol-4-phosphate metabolic pathway, involving enzymes such as cembrantrien-ol synthase and cytochrome P450 hydroxylase . The compound’s biological effects are mediated through its interaction with cellular receptors and enzymes, leading to various physiological responses.
Comparison with Similar Compounds
A-Cembrenediol is part of the cembranoid family, which includes similar compounds such as:
4R-cembranoid: Known for its neuroprotective and anti-addictive properties.
Thunbergols: Cyclized derivatives of cembra-2,7,11-triene-4,6-diol with distinct biological activities.
Compared to these similar compounds, cembra-2,7,11-triene-4,6-diol stands out due to its unique chemical structure and diverse range of applications in various scientific fields.
Q & A
How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating this compound research questions?
- Answer :
- Feasible : Assess resource availability (e.g., synthetic accessibility, analytical instrumentation).
- Interesting : Align with gaps in terpenoid pharmacology or biosynthesis.
- Novel : Explore understudied targets (e.g., non-canonical NF-κB pathways).
- Ethical : Adhere to institutional guidelines for animal/human studies.
- Relevant : Link to disease models with high unmet need (e.g., drug-resistant cancers).
- Use PICO framework to refine hypotheses: Population (cell/animal model), Intervention (dose/route), Comparison (positive/negative controls), Outcome (biomarker quantification) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Answer : Fit data to sigmoidal models (Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ with 95% confidence intervals. For multiplex assays (e.g., cytokine panels), apply multivariate analysis (PCA or PLS-DA) to reduce dimensionality. Use Bayesian hierarchical models for small-sample studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
